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Compound of Interest

Compound Name: 3-[2-(Benzyloxy)ethyllpiperidine
CAS No.: 946727-32-8
Cat. No.: B1451406

Get Quote

Core Identity & Physicochemical Profile

This compound represents a "privileged scaffold” modification, combining a basic piperidine
core with a lipophilic benzyl ether tail via a flexible ethyl linker. This specific geometry allows
the molecule to span binding pockets, interacting simultaneously with an aspartate residue (via
the amine) and hydrophobic pockets (via the benzyl group).

Nomenclature & Identification
¢ |[UPAC Name: 3-[2-(Benzyloxy)ethyl]piperidine

Common Synonyms: 3-(2-Benzyloxylethyl)piperidine; Benzyl 2-(piperidin-3-yl)ethyl ether

Molecular Formula:

Molecular Weight: 219.33 g/mol

SMILES:C1CNCC(C1)CCOCc2ccccc2
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Physicochemical Properties (Predicted)

Property Value Technical Context

Moderate lipophilicity ensures
LogP (Octanol/Water) ~2.8-3.2 good membrane permeability
(CNS penetration potential).

The secondary amine is highly
] ] basic, existing predominantly
pKa (Conjugate Acid) ~10.5 ) ] )
as a cation at physiological pH

(7.4).

Critical for anchoring to
H-Bond Donors 1 (NH) receptor sites (e.g., Asp3.32 in
GPCRs).

The ether oxygen acts as a
H-Bond Acceptors 2 (N, O) weak acceptor; the nitrogen is

a strong acceptor/donor.

High flexibility in the ethyl
Rotatable Bonds 5 linker allows induced-fit

binding.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a bi-functional linker. The spatial separation between the cationic
nitrogen and the aromatic ring is a determinant of receptor affinity.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The 3-substituted ethyl chain
prefers the equatorial position to minimize 1,3-diaxial interactions, though the flexibility of the
ethyl linker allows the benzyl group to sample a wide conformational space.

Pharmacophore Diagram (Graphviz)

The following diagram illustrates the pharmacophoric points and the electronic environment of
the molecule.
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Figure 1. Pharmacophore map highlighting the distance between the cationic center and the
hydrophobic tail, critical for GPCR binding.

Synthesis Strategies

The synthesis requires orthogonal protection strategies to prevent N-alkylation during the
formation of the ether bond. The most robust protocol involves N-Boc protection followed by
Williamson ether synthesis.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage or the amine protection group.
¢ Precursor A: 3-Piperidineethanol (commercially available).
¢ Precursor B: Benzyl bromide (Electrophile).
o Strategy: Protect Amine
O-Alkylation

Deprotect.

Step-by-Step Protocol
Step 1. N-Protection

* Reagents: 3-Piperidineethanol, Di-tert-butyl dicarbonate (
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, DCM.

e Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of

» Validation: Disappearance of the broad NH peak in IR; shift of ring protons in NMR.

Step 2: O-Benzylation (Williamson Ether Synthesis)
o Reagents: N-Boc-3-piperidineethanol, Sodium Hydride (NaH, 60% in oil), Benzyl Bromide (

), THF/DMF (dry).

e Procedure:

o

Suspend NaH (1.2 eq) in dry THF at 0°C under

[¢]

Add N-Boc-3-piperidineethanol dropwise. Stir 30 min to form the alkoxide.

o

Add Benzyl bromide (1.1 eq) slowly.

o

Warm to RT and stir 12h.

o Critical Control: Maintain strictly anhydrous conditions to prevent NaH quenching.

Step 3: N-Deprotection

o Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio).
e Procedure: Stir intermediate in TFA/DCM for 2h. Evaporate volatiles. Neutralize with

or ion-exchange resin to obtain the free base.

Synthesis Workflow Diagram
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Figure 2: Linear synthesis workflow emphasizing the protection-deprotection strategy.

Analytical Characterization

Trustworthiness in synthesis is established via rigorous structural confirmation. The following
NMR signatures are diagnostic for 3-[2-(Benzyloxy)ethyl]piperidine.

Proton NMR ( NMR, 400 MHz, )
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Chemical Shift
( s . . Diagnostic
Multiplicity Integration Assignment
Note
)
) Characteristic
7.25-7.35 Multiplet 5H Ar-H (Benzyl) ] ]
aromatic region.
Key Signal:
Ph-CH Sharp singlet
4.50 Singlet 2H confirming
-0 benzyl ether
formation.
Triplet ( -CH Downfield shift
3.48 2H due to oxygen
Hz) -O-Bn electronegativity.
] Piperidine C2/C6  Alpha to nitrogen
3.05-3.15 Multiplet 2H ]
eq (deshielded).
_ Piperidine C2/C6  Alpha to
2.55-2.65 Multiplet 2H )
ax nitrogen.
Overlapping
multiplets for C3,
1.40 - 1.80 Multiplet 7H Ring/Linker C4, C5, and
linker
Exchangeable
1.85 Broad s 1H ‘NH with

Mass Spectrometry (ESI-MS)

e Expected [M+H]+: 220.17 m/z.
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Fragmentation Pattern: Loss of benzyl group (91 m/z tropylium ion) is a common diagnostic
fragment in ether cleavage.

Applications in Drug Discovery

This scaffold is extensively used in "Fragment-Based Drug Design" (FBDD).

Neurotransmitter Modulators: The 3-substituted piperidine mimics the spatial arrangement of
neurotransmitters like serotonin and dopamine. The benzyl group provides necessary bulk
for hydrophobic pockets in receptors such as 5-HT2A or D2.

Sigma Receptor Ligands: The combination of a basic amine and a distal aromatic ring is a
classic pharmacophore for Sigma-1 receptor affinity, relevant in neuroprotection studies.

Library Generation: The secondary amine serves as a handle for further diversification (e.qg.,
urea formation, reductive amination, or amide coupling) to generate high-throughput
screening libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

o 1. 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride | C20H26CINO2 | CID
56830312 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Chemical Structure of 3-[2-(Benzyloxy)ethyl]piperidine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451406/docs#chemical-structure-of-3-2-benzyloxy-
ethyl-piperidine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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